

# Application Notes and Protocols for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name:	<i>3-amino-1H-indazole-5-carboxylic Acid</i>
CAS No.:	871709-84-1
Cat. No.:	B3002795

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The 3-amino-1H-indazole scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry. Its rigid bicyclic framework, coupled with a strategically positioned hydrogen bond-donating 3-amino group, makes it an exceptional bioisostere for other hinge-binding motifs like aminopyrimidines or indoles.[1][2] The addition of a carboxylic acid at the 5-position further enhances its utility, providing a crucial interaction point with target proteins and a versatile chemical handle for extensive derivatization. This guide provides an in-depth exploration of this scaffold's applications, key structure-activity relationship (SAR) insights, and detailed protocols for its synthesis and biological evaluation.

## The Strategic Advantage of the 3-Amino-1H-Indazole Core

The power of the 3-amino-1H-indazole scaffold lies in its specific molecular architecture. The 3-amino group frequently acts as a bidentate hydrogen bond donor, effectively anchoring the molecule in the hinge region of kinase ATP-binding pockets.[3] Meanwhile, the indazole N1-H

can serve as an additional hydrogen bond donor. The 5-carboxylic acid group is a key modulator of physicochemical properties and a vector for exploring chemical space. It can engage in salt-bridge or hydrogen-bond interactions with basic residues (e.g., lysine, arginine) in a target's active site or, more commonly, be converted into a carboxamide, a moiety central to the activity of numerous inhibitors.[4]

This scaffold has been successfully employed to develop potent inhibitors for several important drug target classes.

## Key Therapeutic Applications:

- **PARP Inhibitors:** The indazole core is a cornerstone in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. It functions as a bioisostere of the nicotinamide moiety of NAD<sup>+</sup>, the natural substrate for PARP enzymes. By occupying the nicotinamide-binding pocket, these inhibitors not only block the catalytic activity of PARP but also "trap" the enzyme on DNA at sites of single-strand breaks.[5][6] This trapping mechanism is highly cytotoxic in cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality. The 5-carboxamide derivative is particularly critical for potent activity in this class.
- **Kinase Inhibitors:** Numerous kinase inhibitors utilize the 3-aminoindazole scaffold to target the enzyme's hinge region. This scaffold has been instrumental in developing inhibitors for targets like FLT3, PDGFR $\alpha$ , c-Kit, and anaplastic lymphoma kinase (ALK).[1][7] The drug Entrectinib, a potent inhibitor of TRK, ROS1, and ALK, prominently features a 3-aminoindazole core, demonstrating its clinical relevance.[7]
- **Calcium-Release Activated Calcium (CRAC) Channel Blockers:** The indazole-3-carboxamide scaffold has been identified as a potent blocker of CRAC channels, which are critical for mast cell activation and T-cell function.[4][8] This makes them promising candidates for treating autoimmune and inflammatory disorders. Interestingly, SAR studies revealed that the specific regiochemistry of the 3-carboxamide is crucial for activity, while the reverse amide is inactive.[4]

## Structure-Activity Relationship (SAR) and Bioisosteric Considerations

Systematic modification of the **3-amino-1H-indazole-5-carboxylic acid** scaffold has yielded critical insights into its SAR.

- **The 5-Position:** The carboxylic acid is rarely the final active functional group due to potential metabolic liabilities like glucuronidation and poor cell permeability.[9] It is most often converted to a primary, secondary, or tertiary amide. The substituents on the amide nitrogen are crucial for defining target selectivity and potency, as they explore solvent-exposed regions or specific sub-pockets of the target protein.
- **The N1 Position:** Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate potency and pharmacokinetic properties. For example, in CRAC channel blockers, substitution at this position with groups like a 2,4-dichlorobenzyl moiety significantly enhances inhibitory activity.[4]
- **The 3-Amino Group:** While the primary amine is often optimal for hinge binding, acylation or substitution can be explored, although this often leads to a loss of the critical hydrogen-bonding interactions and reduced activity.[1]
- **Bioisosteric Replacement:** The carboxylic acid can be replaced with other acidic bioisosteres like tetrazoles or acyl sulfonamides to fine-tune acidity, lipophilicity, and metabolic stability. [10] Tetrazoles, for instance, offer comparable acidity to carboxylic acids but with increased lipophilicity.[10]

## Data Presentation: Biological Activity of Representative Indazole Scaffolds

Compound/Sc afford Class	Target(s)	Key Moiety	Reported Activity (IC50/EC50)	Reference
Entrectinib	ALK, ROS1, TRKs	3-Aminoindazole	ALK IC50 = 12 nM	[7]
3-Amino-1H- indazol-6-yl- benzamides	FLT3, PDGFR $\alpha$ , c-Kit	3-Aminoindazole	Single-digit nM EC50s	[1]
Indazole-3- carboxamides	CRAC Channels	Indazole-3- carboxamide	Sub- $\mu$ M IC50	[4][8]
1H-Indazole-3- carboxamides	GSK-3 $\beta$	Indazole-3- carboxamide	pIC50 = 4.9 - 5.5	[11]

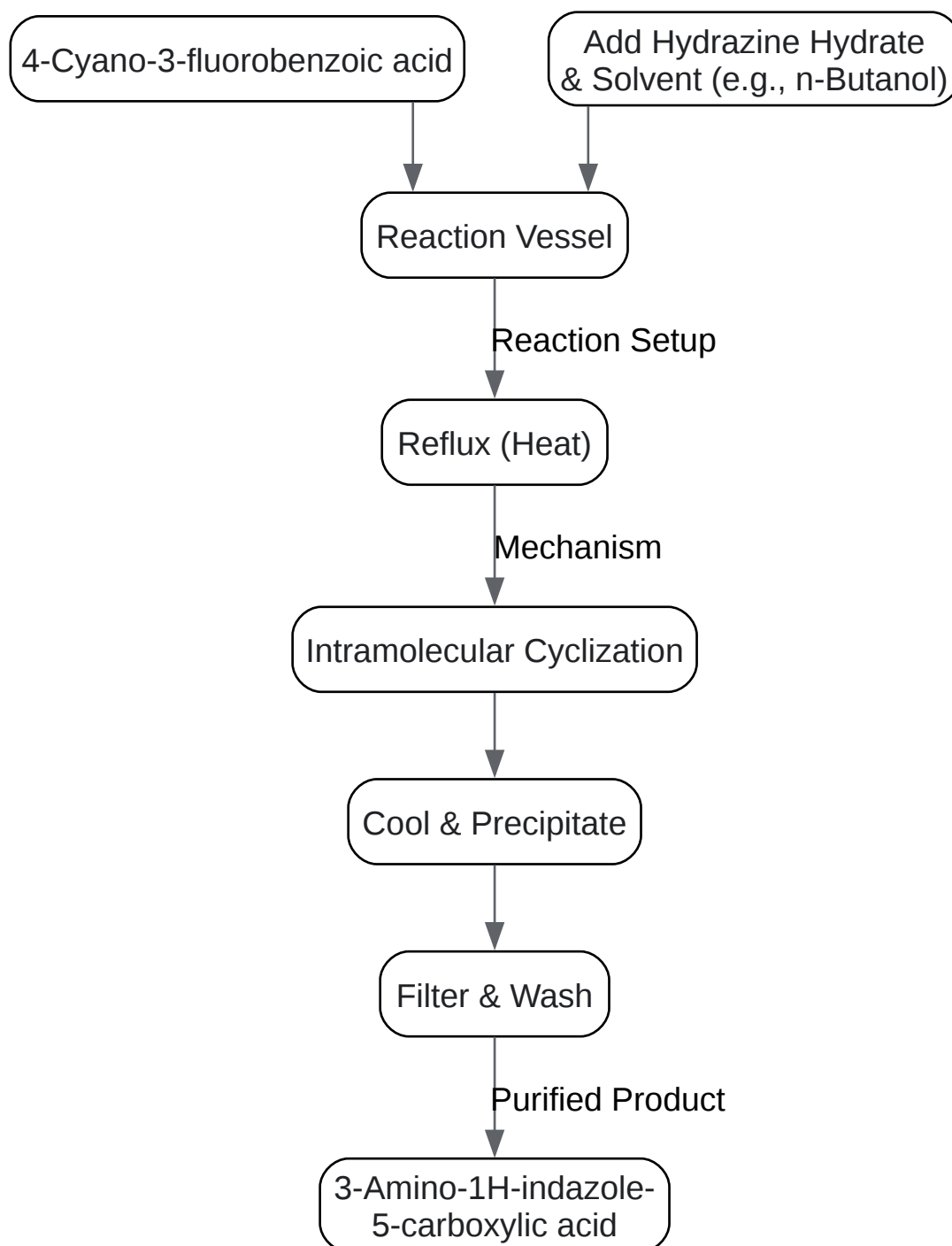
## Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of compounds based on the **3-amino-1H-indazole-5-carboxylic acid** scaffold.

### Protocol 1: Synthesis of 3-Amino-1H-indazole-5-carboxylic Acid Core

This protocol describes a common route starting from 4-cyano-3-fluorobenzoic acid. The rationale is that the fluorine atom is a good leaving group for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the indazole ring.

Workflow Diagram: Synthesis of the Core Scaffold



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Caption: Synthetic workflow for the **3-amino-1H-indazole-5-carboxylic acid** core.

Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 4-cyano-3-fluorobenzoic acid (1.0 eq).
- **Reagent Addition:** Add a suitable solvent such as n-butanol or water. To this suspension, add hydrazine hydrate (approx. 3.0 - 5.0 eq) dropwise.[12][13]
- **Reaction:** Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
- **Purification:** Collect the solid product by filtration. Wash the solid sequentially with cold water and a non-polar solvent like hexane to remove residual impurities. The product can be further purified by recrystallization if necessary.

## Protocol 2: Amide Coupling to Synthesize a Bioactive Derivative

This protocol details the conversion of the 5-carboxylic acid to a representative N-aryl carboxamide, a common final step for generating PARP or kinase inhibitors. The carboxylic acid is first activated with a coupling agent (e.g., HATU) to form a highly reactive intermediate that readily reacts with the desired amine.

### Step-by-Step Methodology:

- **Activation of Carboxylic Acid:** Dissolve **3-amino-1H-indazole-5-carboxylic acid** (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
- Add an amide coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).[14]
- Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq), to the mixture.[12][14]
- Stir the mixture at room temperature for 15-30 minutes to ensure complete activation.

- Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.0 - 1.2 eq).
- Reaction: Allow the reaction to stir at room temperature for 4-18 hours. Monitor completion by TLC or LC-MS.
- Work-up: Pour the reaction mixture into ice water to precipitate the product. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final amide derivative.

## Protocol 3: In Vitro PARP1 Enzyme Activity Assay (Fluorometric)

This protocol provides a method to determine the  $\text{IC}_{50}$  value of a test compound against PARP1. The assay measures the consumption of  $\text{NAD}^+$  during the PARP-catalyzed poly(ADP-ribose)ation reaction. The remaining  $\text{NAD}^+$  is used to generate a fluorescent product. A potent inhibitor will prevent  $\text{NAD}^+$  consumption, resulting in a high fluorescence signal.

### Workflow Diagram: PARP1 Inhibition Assay



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Caption: Experimental workflow for a fluorometric PARP1 activity assay.

Step-by-Step Methodology:

- Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer (final DMSO concentration should be <1%). Prepare solutions of recombinant human PARP1 enzyme, activated DNA, and  $\beta$ -NAD<sup>+</sup> in assay buffer.[15]
- Assay Plate Setup (96-well black plate):
  - Test Wells: Add 50  $\mu$ L of a mix containing PARP1 enzyme and activated DNA. Add 5  $\mu$ L of the diluted test compound.
  - Positive Control (No Inhibition): Add 50  $\mu$ L of the PARP1/DNA mix. Add 5  $\mu$ L of assay buffer with DMSO.
  - Negative Control (100% Inhibition/Background): Add 50  $\mu$ L of assay buffer without PARP1 enzyme. Add 5  $\mu$ L of assay buffer with DMSO.
- Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 50  $\mu$ L of the  $\beta$ -NAD<sup>+</sup> solution to all wells to start the reaction.
- Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Stop the reaction and initiate the detection step by adding the developing reagent provided in a commercial kit (e.g., from Sigma-Aldrich or BPS Bioscience).[15] This reagent typically contains a cycling enzyme that uses the remaining NAD<sup>+</sup> to generate a fluorescent product.
- Readout: Incubate for 15-30 minutes in the dark, then measure the fluorescence using a microplate reader (e.g., excitation ~485 nm, emission ~528 nm).
- Data Analysis:
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.

- Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

## Concluding Remarks

The **3-amino-1H-indazole-5-carboxylic acid** scaffold represents a highly successful and versatile platform in medicinal chemistry. Its ability to effectively mimic endogenous ligands and interact with key therapeutic targets like PARPs and kinases has cemented its role in the development of targeted therapies. The synthetic tractability of the 5-carboxylic acid position allows for extensive optimization of potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein offer a robust foundation for researchers aiming to leverage this powerful scaffold in their own drug discovery programs.

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